Aquochlorocobalamin

Description

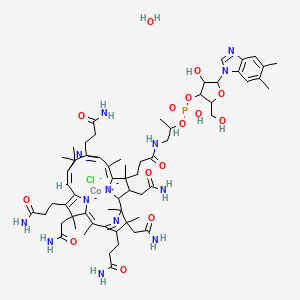

Aquochlorocobalamin is a cobalt-containing corrinoid compound and a derivative of vitamin B₁₂ (cobalamin). Its structure consists of a central cobalt ion coordinated within a corrin ring, with a water molecule (aqua ligand) and a chloride ion (chloro ligand) occupying the axial positions. This configuration distinguishes it from other cobalamin derivatives, which typically feature alternative ligands such as cyanide (cyanocobalamin) or hydroxo groups (hydroxocobalamin) . This compound’s unique ligand arrangement influences its stability, reactivity, and biochemical applications, particularly in enzymatic reactions and pharmaceutical formulations.

Properties

CAS No. |

27085-12-7 |

|---|---|

Molecular Formula |

C62H90ClCoN13O15P |

Molecular Weight |

1382.8 g/mol |

IUPAC Name |

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,17-tetrahydrocorrin-21,23-diid-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;chloride;hydrate |

InChI |

InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,35-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H16,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;;1H2/q;;+3;/p-3/b42-23-;;; |

InChI Key |

JEGOPVYBJWHHFA-BPRARHBFSA-K |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(=C([N-]7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Cl-].[Co+3] |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(=C([N-]7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Cl-].[Co+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Aquochlorocobalamin can be synthesized through the hydrolysis of cyanocobalamin or hydroxocobalamin. The process involves the replacement of the cyanide or hydroxyl group with a water molecule. This reaction typically occurs under acidic conditions and can be catalyzed by light or heat.

Industrial Production Methods: In industrial settings, this compound is produced by microbial fermentation. Specific strains of bacteria, such as Propionibacterium freudenreichii and Pseudomonas denitrificans, are cultured in nutrient-rich media. These bacteria naturally produce cobalamin, which is then extracted and purified. The extracted cobalamin undergoes further chemical modification to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Aquochlorocobalamin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different cobalamin derivatives.

Reduction: It can be reduced to form reduced cobalamin species.

Substitution: The water molecule in this compound can be replaced by other ligands, such as cyanide or methyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and ascorbic acid are often used.

Substitution: Ligand exchange reactions can be facilitated by using specific ligands under controlled pH and temperature conditions.

Major Products:

Oxidation: Oxidized cobalamin derivatives.

Reduction: Reduced cobalamin species.

Substitution: Various cobalamin derivatives depending on the substituent used.

Scientific Research Applications

Aquochlorocobalamin has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: It plays a crucial role in studying cellular metabolism and enzyme functions.

Medicine: this compound is used in the treatment of vitamin B12 deficiency and related disorders. It is also used in diagnostic tests to assess vitamin B12 levels in the body.

Industry: It is used in the production of fortified foods and dietary supplements.

Mechanism of Action

Aquochlorocobalamin exerts its effects by acting as a cofactor for several enzymes. It is involved in the conversion of homocysteine to methionine, a process that is essential for DNA synthesis and repair. The compound also plays a role in the metabolism of fatty acids and amino acids. The molecular targets of this compound include methionine synthase and methylmalonyl-CoA mutase, which are crucial for cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between aquochlorocobalamin and analogous cobalamin derivatives:

| Property | This compound | Cyanocobalamin | Hydroxocobalamin | Methylcobalamin |

|---|---|---|---|---|

| Axial Ligands | H₂O (aqua), Cl⁻ (chloro) | CN⁻ (cyanide) | OH⁻ (hydroxide) | CH₃ (methyl group) |

| Stability | Moderate; sensitive to pH shifts | High; stable in light and air | High; resistant to oxidation | Low; degrades under UV light |

| Bioavailability | Limited; requires conversion | Synthetic form; widely used | Slow-release; used in injections | Active coenzyme; direct cellular use |

| Applications | Research in redox reactions | Pharmaceutical supplements | Treatment of B₁₂ deficiency | Neurological and metabolic support |

Key Research Findings

- Structural Stability: this compound’s chloride ligand enhances its solubility in polar solvents compared to cyanocobalamin, but its aqua ligand makes it prone to hydrolysis under acidic conditions .

- Pharmaceutical Use: Cyanocobalamin remains the preferred synthetic form due to its stability, while hydroxocobalamin is favored for prolonged B₁₂ therapy. This compound’s niche lies in experimental settings, such as studying ligand-exchange dynamics in metalloenzymes .

Critical Analysis of Ligand Effects

The ligand environment of cobalamin derivatives dictates their functional roles:

- Cyanocobalamin: The strong-field cyanide ligand stabilizes cobalt in the +3 oxidation state, making it inert but non-physiological. This limits its utility to supplements rather than active coenzymes .

- Hydroxocobalamin : The hydroxide ligand allows reversible binding to plasma proteins, enabling sustained release in therapeutic applications .

- This compound : The labile aqua and chloride ligands facilitate ligand substitution, making it a valuable model for studying cobalamin reactivity in aqueous systems .

Biological Activity

Aquochlorocobalamin, a cobalt-containing compound, is a derivative of vitamin B12 and has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

This compound is characterized by its unique structure, which includes a cobalt ion coordinated to a corrin ring. This structure is essential for its biological activity, particularly in enzymatic reactions and cellular processes.

-

Inhibition of Enzymatic Activity :

- This compound has been shown to inhibit inosine-5'-monophosphate dehydrogenase (IMPDH2), an enzyme critical for purine metabolism. The inhibitory concentration (IC50) values range from 0.59 to 24.68 µM, indicating its potential as an immunosuppressive agent .

- Additionally, it exhibits immunosuppressive activity against T-lymphocyte proliferation with IC50 values between 0.84 and 0.95 µM for certain derivatives .

- Cytotoxicity Studies :

-

Antioxidant Properties :

- Some studies suggest that this compound may possess antioxidant properties that can protect cells from oxidative stress, although specific mechanisms remain under investigation.

Efficacy in Various Biological Systems

| Study | Biological System | Findings | IC50 Values |

|---|---|---|---|

| Study 1 | T-lymphocytes | Immunosuppressive activity | 0.84 - 0.95 µM |

| Study 2 | IMPDH2 Enzyme | Enzyme inhibition | 0.59 - 24.68 µM |

| Study 3 | Caco-2 Cell Line | No significant cytotoxicity | N/A |

Case Studies

-

Immunosuppressive Activity in T-lymphocytes :

- A study demonstrated that this compound derivatives effectively inhibited T-lymphocyte proliferation, suggesting potential applications in autoimmune diseases and transplant rejection management.

-

Enzyme Inhibition :

- Research highlighted the compound's ability to inhibit IMPDH2, which is crucial for nucleotide synthesis in rapidly dividing cells, providing insights into its possible use in cancer therapy.

-

Safety Profile Assessment :

- Investigations into the cytotoxic effects of this compound on various cancer cell lines revealed minimal toxicity, indicating its potential as a therapeutic agent with a favorable safety margin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.